molecular formula C14H12F3NO2 B11717567 Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

Cat. No.: B11717567
M. Wt: 283.24 g/mol
InChI Key: QDURUMAQIRPCON-UHFFFAOYSA-N
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Description

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate is a synthetic organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate typically involves the reaction of 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its stability and bioactivity.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3

InChI Key

QDURUMAQIRPCON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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